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molecular formula C10H16N2S B8481921 2-(Dicyclopropylmethylamino) thiazoline

2-(Dicyclopropylmethylamino) thiazoline

Cat. No. B8481921
M. Wt: 196.31 g/mol
InChI Key: WOBIGCARBWNNED-UHFFFAOYSA-N
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Patent
US04102890

Procedure details

The raw N-(1,1-dicyclopropylmethyl) N'-(βchloroethyl) thiourea obtained by step (a) is suspended in 100 ml of water and dissolved by warming. After complete solution, the aqueous phase is extracted with ether; the organic phase is discarded. The aqueous solution is made alkaline by adding an excess of 30% soda. An oily fraction separates which is then extracted with ether. The organic solution is washed with water, dried on sodium sulphate, filtered and evaporated to dryness. The cristallized residue is purified by dissolving it in the minimum amount of hot cyclohexane. By standing the solution in a cool place, 6 g of 2-(dicyclopropylmethylamino) thiazoline melting at 127°-128° C. (with decomposition) are recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([NH:8][C:9]([NH:11][CH2:12][CH2:13]Cl)=[S:10])[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1>O>[CH:1]1([CH:4]([NH:8][C:9]2[S:10][CH2:13][CH2:12][N:11]=2)[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(C1CC1)NC(=S)NCCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by warming
EXTRACTION
Type
EXTRACTION
Details
After complete solution, the aqueous phase is extracted with ether
ADDITION
Type
ADDITION
Details
by adding an excess of 30% soda
EXTRACTION
Type
EXTRACTION
Details
An oily fraction separates which is then extracted with ether
WASH
Type
WASH
Details
The organic solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The cristallized residue is purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it in the minimum amount of hot cyclohexane
CUSTOM
Type
CUSTOM
Details
are recovered

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(C1CC1)NC=1SCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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